molecular formula C7H3ClF2O2 B168398 2-Chloro-3,4-difluorobenzoic acid CAS No. 150444-93-2

2-Chloro-3,4-difluorobenzoic acid

Cat. No.: B168398
CAS No.: 150444-93-2
M. Wt: 192.55 g/mol
InChI Key: OXEOUORGNJUNFN-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .


Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to this compound, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .

Scientific Research Applications

Environmental Persistence and Toxicity

Research on various chlorinated and fluorinated compounds highlights concerns about their persistence and potential toxicity in the environment. For example, parabens, which are esters of para-hydroxybenzoic acid (akin in functional group presence to 2-Chloro-3,4-difluorobenzoic acid), have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing their concentration, parabens remain present at low levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This persistence emphasizes the need for further investigation into the environmental fate of similar compounds, including this compound, to understand their potential impact on water quality and aquatic life (Haman et al., 2015).

Degradation and Transformation Products

The degradation processes of chlorinated and fluorinated compounds are crucial for assessing their environmental impact. Studies on compounds like nitisinone, which shares the incorporation of nitro, chloro, and fluoro substituents, show that degradation products can be more stable and require understanding of their properties for environmental and health risk assessments. This suggests that research into the degradation pathways of this compound and its by-products could provide essential insights into its stability, transformation, and potential toxicity of its degradation products (Barchańska et al., 2019).

Toxicity and Health Implications

The toxicity profiles of chlorinated and fluorinated compounds, such as dioxins and furans, have been extensively documented. Similar investigations into this compound could reveal its potential biological activity, including any endocrine-disrupting effects, cytotoxicity, or contribution to adverse health outcomes. Understanding the toxicological profiles of these compounds aids in assessing the risks associated with their presence in the environment and potential exposure to humans and wildlife (Birnbaum et al., 2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-3,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEOUORGNJUNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434124
Record name 2-Chloro-3,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150444-93-2
Record name 2-Chloro-3,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N,N,N′,N′-tetramethylethylenediamine (39.6 ml, 264 mmol) in tetrahydrofuran (170 ml) was cooled under argon to −70° C. before the addition of sec-butyl lithium (205 ml, 288 mmol). To the mixture 3,4-difluorobenzoic acid (19 g, 120 mmol) was then added as a solution in tetrahydrofuran (80 ml) over a period of 40 minutes ensuring that the temperature of the mixture did not rise above −60° C. The mixture was then stirred at a temperature of −68° C. to −70° C. for 1 hr before adding a solution of hexachloroethane (100 g, 422 mmol) in tetrahydrofuran (170 ml) over a period of 35 minutes whilst keeping the temperature of the mixture below −60° C. The mixture was stirred at a temperature of −65° C. to −70° C. for 2 hrs. The mixture was allowed to warm to −10° C. and then water (500 ml) was added to quench the reaction. The mixture was diluted with diethyl ether (250 ml) and the two resulting layers were separated. The aqueous layer was acidified to pH1 using concentrated aqueous hydrogen chloride and then extracted with 2×500 ml aliquots of diethyl ether. The combined organic extracts were passed through a hydrophobic frit and reduced in vacuo to give a yellow solid. This was recrystallised from ethyl acetate to give two crops (8.35 g and 4.47 g) of pure 2-chloro-3,4-difluorobenzoic acid.
Quantity
39.6 mL
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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